

Spectral Data Interpretation of Citronellyl Acetate: A Technical Guide

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Compound of Interest

Compound Name: Citronellyl Acetate

Cat. No.: B1623918

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Introduction

Citronellyl acetate is a common fragrance and flavoring agent found in many essential oils, including those of citronella, geranium, and rose. As a chiral monoterpenoid ester, its characterization is crucial for quality control, purity assessment, and the study of its biological activities. This technical guide provides an in-depth analysis of the spectral data of **citronellyl acetate**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated spectral data, and visualizations of the interpretation workflow and fragmentation pathways are presented to aid researchers in the comprehensive analysis of this compound.

Molecular Structure

The structure of **citronellyl acetate**, 3,7-dimethyloct-6-en-1-yl acetate, is fundamental to understanding its spectral features. The numbering of the carbon atoms, as used in the NMR data assignments, is shown below:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of **citronellyl acetate** in CDCl₃ reveals distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.05 - 5.10	m	1H	6 – CH
4.06 - 4.12	m	2H	1 – OCH ₂
2.04	s	3H	2' – OCCH ₃
1.92 - 2.04	m	2H	5 – CH ₂
1.68	s	3H	8 – CH ₃
1.60	s	3H	10 – CH ₃
1.13 - 1.53	m	5H	2 – CH ₂ , 3 – CH and 4 – CH ₂
0.90	d	3H	9 – CH ₃

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
171.26	C1'
131.34	C7
124.52	C6
63.02	C1
36.94	C4
32.37	C2
29.42	C3
25.71	C8
25.35	C5
21.05	C9
19.38	C2'
17.63	C10

Infrared (IR) Spectroscopy

The IR spectrum of **citronellyl acetate** highlights the presence of key functional groups.

Wavenumber (ν) cm^{-1}	Assignment
2962, 2922	C-H stretching (alkane)
1743	C=O stretching (ester)
1455	C-H bending (alkane)
1367	C-H bending (alkane)
1239	C-O stretching (ester)
1055	C-O stretching (ester)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **citronellyl acetate** results in a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak $[M]^+$ is observed at m/z 198.

m/z	Relative Intensity (%)	Proposed Fragment
41	24.5	$[C_3H_5]^+$
43	50.8	$[CH_3CO]^+$
55	50.1	$[C_4H_7]^+$
68	54.7	$[C_5H_8]^+$
69	100.0	$[C_5H_9]^+$
81	89.3	$[C_6H_9]^+$
95	89.1	$[C_7H_{11}]^+$
123	56.8	$[C_9H_{15}]^+$
138	29.8	$[M - CH_3COOH]^+$

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A solution of **citronellyl acetate** is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6 mL of deuterated chloroform ($CDCl_3$) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

1H NMR Spectroscopy:

- Instrument: 300 MHz NMR Spectrometer
- Solvent: $CDCl_3$
- Standard: TMS

- Pulse Program: Standard single-pulse sequence
- Acquisition Time: ~2-3 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 16-32
- Spectral Width: 0-10 ppm

¹³C NMR Spectroscopy:

- Instrument: 75 MHz NMR Spectrometer
- Solvent: CDCl₃
- Standard: TMS
- Pulse Program: Proton-decoupled pulse sequence
- Acquisition Time: ~1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 512-1024
- Spectral Width: 0-200 ppm

FT-IR Spectroscopy

Method: Attenuated Total Reflectance (ATR)

- Instrument: FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).
- Sample Preparation: A small drop of neat **citronellyl acetate** is placed directly onto the ATR crystal.
- Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.
- The sample is applied, and the sample spectrum is recorded.
- The final spectrum is presented in terms of transmittance or absorbance.
- Spectral Range: 4000-650 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

Mass Spectrometry

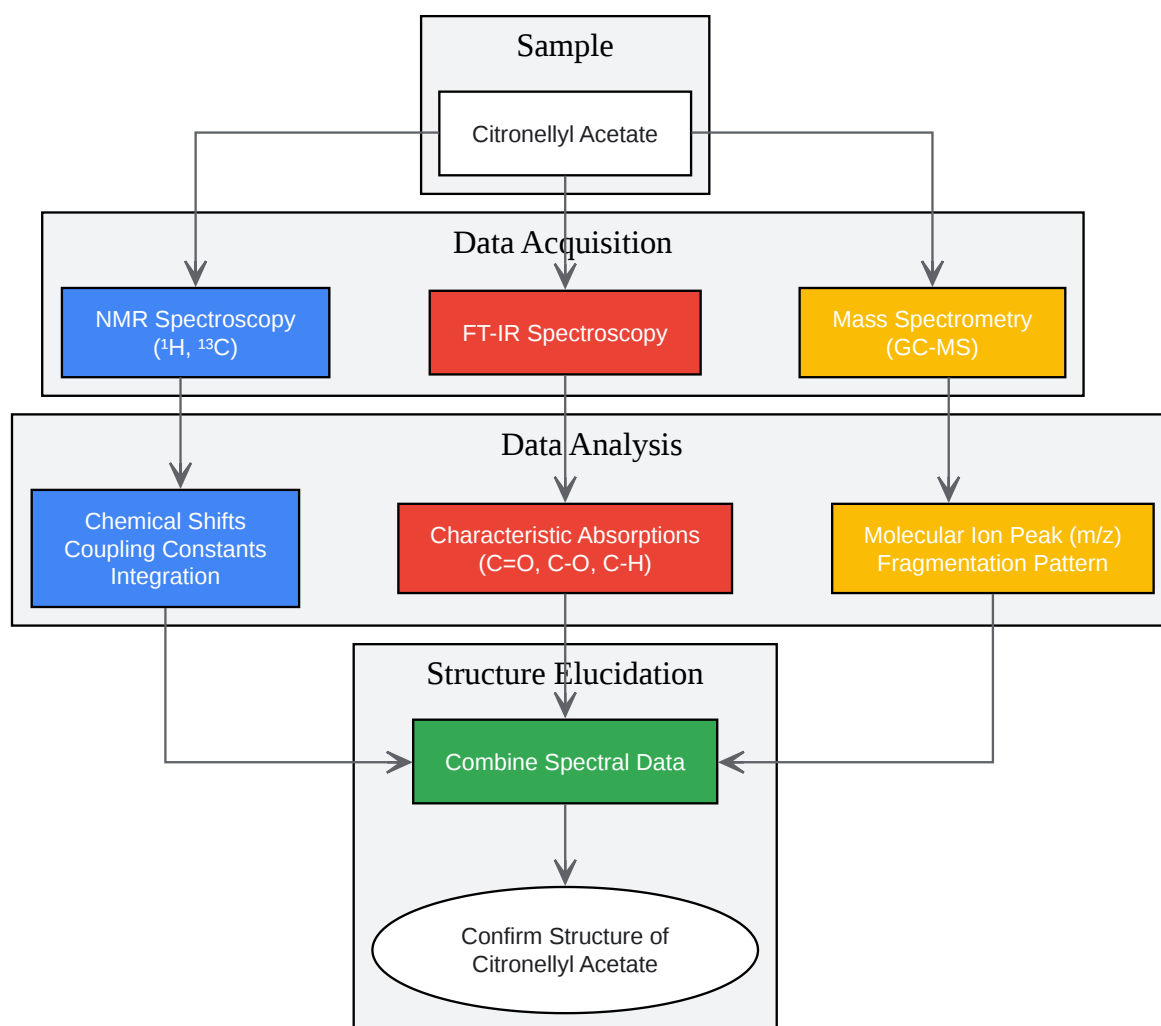
Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

- Gas Chromatograph (GC) Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector Temperature: 250 $^{\circ}\text{C}$.
 - Oven Temperature Program: Initial temperature of 50 $^{\circ}\text{C}$, hold for 2 minutes, then ramp at 10 $^{\circ}\text{C}/\text{min}$ to 250 $^{\circ}\text{C}$, and hold for 5 minutes.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Ion Source Temperature: 230 $^{\circ}\text{C}$.
 - Mass Analyzer: Quadrupole.
 - Scan Range: m/z 40-400.

Visualizations

Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for the spectral interpretation of an organic compound like **citronellyl acetate**.

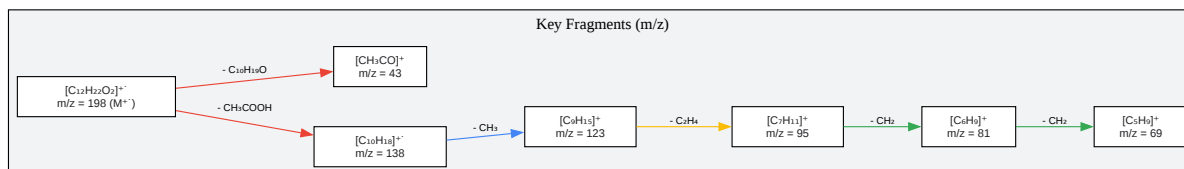


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Caption: Workflow for Spectroscopic Analysis.

Mass Spectrometry Fragmentation of Citronellyl Acetate

This diagram illustrates the proposed key fragmentation pathways for **citronellyl acetate** under electron ionization.



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Caption: Proposed EI-MS Fragmentation of **Citronellyl Acetate**.

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